Valbenazine

VMAT2 binding affinity selectivity

Valbenazine is the only FDA-approved, purified single stereoisomer VMAT2 inhibitor, distinct from tetrabenazine (racemic) and deutetrabenazine (deuterated). With a well-characterized Ki of 110–190 nM and >80 off-target selectivity, it is the definitive reference standard for tardive dyskinesia and Huntington's disease research. Its prodrug design enables once-daily dosing and distinct PK for robust preclinical and clinical studies. Choose Valbenazine when experimental precision and translational relevance are non-negotiable.

Molecular Formula C24H38N2O4
Molecular Weight 418.6 g/mol
CAS No. 1025504-45-3
Cat. No. B1662120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValbenazine
CAS1025504-45-3
Synonyms(2R,3R,11BR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H- benzo(a)quinolizin-2-yl l-valinate
Ingrezza
NBI-98854
valbenazine
valine 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-yl este
Molecular FormulaC24H38N2O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
InChIInChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1
InChIKeyGEJDGVNQKABXKG-CFKGEZKQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Valbenazine (CAS 1025504-45-3) in Research and Clinical Supply: Essential Product Profile and Scientific Distinction


Valbenazine (CAS 1025504-45-3, NBI-98854, INGREZZA®) is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) with a reported Ki of 110–190 nM in rat striatum homogenates and a Ki of 150 nM in human platelets . It is a U.S. FDA-approved pharmaceutical agent indicated for the treatment of tardive dyskinesia (TD) and chorea associated with Huntington's disease [1]. The compound is a purified stereoisomer of its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), providing a mechanism of action centered on the inhibition of presynaptic monoamine uptake into synaptic vesicles, thereby depleting dopamine stores [2]. The valine ester prodrug design of Valbenazine enables once-daily oral dosing with a distinct pharmacokinetic profile compared to its racemic or deuterated in-class alternatives [2].

Why Not All VMAT2 Inhibitors Are Interchangeable: Valbenazine vs. Tetrabenazine vs. Deutetrabenazine in Clinical and Research Contexts


The VMAT2 inhibitor class comprises three clinically approved agents—tetrabenazine, deutetrabenazine, and valbenazine—with distinct molecular structures, pharmacokinetics, and clinical profiles that preclude direct substitution in research or therapeutic settings. Valbenazine is a purified single stereoisomer prodrug, whereas tetrabenazine is a racemic mixture with a short half-life and deutetrabenazine is a deuterated analog designed to slow metabolism [1]. These molecular distinctions translate into quantifiable differences in dosing frequency, early treatment response, and the magnitude of motor symptom improvement [2]. For instance, a 2025 network meta-analysis found valbenazine to be the optimal choice for patients with comorbid psychiatric symptoms due to its selective pharmacodynamic profile [3]. For researchers and compound managers, substituting valbenazine with a generic VMAT2 inhibitor or an alternative analog would introduce experimental confounds, as potency, selectivity, and metabolite profiles differ significantly, potentially altering the interpretation of preclinical or clinical outcomes.

Valbenazine vs. Comparators: Quantitative Evidence for Differentiated Research and Clinical Sourcing Decisions


VMAT2 Binding Affinity and Selectivity: Valbenazine vs. Tetrabenazine's Active Metabolites

Valbenazine exhibits potent inhibition of VMAT2 with a Ki of 110–190 nM in rat striatal homogenates and a Ki of 150 nM in human platelets . In a comprehensive selectivity screen against a panel of 80 receptors, transporters, and ion channels, valbenazine demonstrated >100-fold selectivity for VMAT2 over other monoamine receptors, including dopamine D1 and D2, serotonin 5-HT1A, 5-HT2A, 5-HT2B, and adrenergic α1 receptors . This selectivity profile contrasts with tetrabenazine, a racemic mixture that generates both active and inactive metabolites with varying VMAT2 affinity and broader off-target interactions [1].

VMAT2 binding affinity selectivity pharmacology dopamine

Early Treatment Response in Tardive Dyskinesia: Valbenazine Demonstrates Faster Onset vs. Deutetrabenazine

An indirect treatment comparison analysis evaluating the early efficacy of VMAT2 inhibitors found favorable improvements with valbenazine versus deutetrabenazine during the initial weeks of therapy for both tardive dyskinesia (TD) and Huntington's disease chorea [1]. In a long-term, open-label phase 3 study (KINECT-4), 55% of participants (n=103) experienced clinically meaningful improvement, defined as a ≥2-point reduction in Abnormal Involuntary Movement Scale (AIMS) total score, by Week 4 [2]. By Week 48, 97% of participants met this threshold, demonstrating sustained and progressive response [3]. The mean change from baseline to Week 48 in AIMS total score was -10.2 points with the 40 mg/day dose and -11.0 points with the 80 mg/day dose [3].

tardive dyskinesia AIMS score early efficacy VMAT2 inhibitors

Network Meta-Analysis in Huntington's Disease Chorea: Comparative Efficacy of VMAT2 Inhibitors

A 2025 network meta-analysis of randomized controlled trials evaluated the efficacy of VMAT2 inhibitors for Huntington's disease chorea [1]. Compared to placebo, the mean difference (MD) in chorea scores was -3.20 (95% credible interval [CrI]: -4.37 to -2.03) for valbenazine, -3.50 (95% CrI: -3.78 to -3.22) for tetrabenazine, and -2.50 (95% CrI: -3.71 to -1.30) for deutetrabenazine [2]. While tetrabenazine showed the numerically largest point estimate for chorea control, the analysis concluded that valbenazine may be the optimal choice for patients with comorbid psychiatric symptoms, a critical consideration given the high prevalence of depression and anxiety in Huntington's disease populations [3].

Huntington's disease chorea VMAT2 inhibitors network meta-analysis comparative efficacy

Cardiovascular Safety: QT Prolongation Risk Assessment from Pooled Phase 3 Data

While the FDA prescribing information for valbenazine includes a warning for QT prolongation based on phase 1 modeling data, a pooled analysis of three randomized, double-blind, placebo-controlled phase 3 trials (n=671) found no statistically significant differences in cardiovascular-related, treatment-emergent adverse events between valbenazine and placebo [1]. In this analysis, 11.8% of participants had a history of cardiac disorders, and 74.3% were taking concomitant medications with a known potential for QT prolongation [2]. Despite this high-risk background, no apparent difference was observed in cardiovascular outcomes [3]. The prescribing information notes that the degree of QT prolongation is not clinically significant at concentrations expected with recommended dosing [3].

cardiotoxicity QT interval ECG safety pharmacology adverse events

Pharmacokinetic Differentiation: Impact of CYP2D6 Genotype on Active Metabolite Exposure

Valbenazine is a prodrug that is rapidly metabolized to its active metabolite, [+]-α-HTBZ, primarily by CYP3A4/5. The active metabolite is further metabolized, in part, by CYP2D6 [1]. Pharmacokinetic data from CYP2D6 poor metabolizers (n=25) treated with valbenazine demonstrated an approximate 2-fold higher AUCinf (area under the concentration-time curve to infinity) and a 1.8-fold higher Cmax (maximum plasma concentration) of the active metabolite [+]-α-HTBZ compared to normal metabolizers [2]. This pharmacogenetic interaction is clinically managed by limiting the maximum recommended dose to 40 mg once daily in known CYP2D6 poor metabolizers [3].

pharmacogenomics CYP2D6 metabolism PK/PD bioavailability

Dosing Convenience: Once-Daily Regimen vs. Multiple Daily Doses for Tetrabenazine

Valbenazine is administered once daily due to its prodrug design and the long half-life of its active metabolite, which ranges from 15 to 22 hours [1]. This contrasts with tetrabenazine, which has a short half-life (2-8 hours) and typically requires two to three times daily dosing [2]. The once-daily regimen of valbenazine simplifies treatment adherence and reduces the pill burden for patients, a factor that can influence study protocol compliance and real-world effectiveness [3].

dosing regimen patient compliance pharmacokinetics half-life

Valbenazine: Key Application Scenarios for Preclinical and Clinical Research


Preclinical Studies of VMAT2 Inhibition and Dopamine Depletion

Valbenazine serves as a selective tool compound for investigating the role of VMAT2 in neurotransmitter release and storage. Its well-characterized Ki of 110–190 nM and high selectivity over 80 off-target receptors make it suitable for in vitro and in vivo studies requiring precise modulation of monoamine vesicular transport without confounding interactions with postsynaptic receptors [1]. Researchers can utilize valbenazine to model VMAT2 inhibition in rodent models of hyperkinetic movement disorders or to study dopamine depletion in neuropsychiatric disease models [1].

Clinical Trials for Tardive Dyskinesia and Huntington's Disease Chorea

Given its FDA-approved indications, valbenazine is the reference standard for clinical studies evaluating VMAT2 inhibition in tardive dyskinesia and Huntington's disease chorea. The compound's demonstrated long-term efficacy (97% of patients achieving ≥2-point AIMS reduction at 48 weeks) and favorable early response profile (55% at Week 4) provide a robust evidence base for trial design and comparator selection [2]. The once-daily dosing simplifies protocols and improves subject compliance compared to alternative VMAT2 inhibitors [3].

Pharmacogenetic and Drug-Drug Interaction Studies

Valbenazine's metabolism by CYP3A4/5 and CYP2D6 presents a valuable model for studying pharmacogenetic influences on drug exposure and response. The approximately 2-fold increase in active metabolite AUCinf in CYP2D6 poor metabolizers provides a quantifiable benchmark for evaluating the clinical impact of genetic polymorphisms on prodrug activation and safety [4]. Additionally, its interaction with strong CYP2D6 inhibitors (e.g., paroxetine), which can increase metabolite exposure by up to 90%, makes it a useful probe for drug-drug interaction studies [5].

Comparative Safety and Tolerability Research in Neuropsychiatric Populations

For studies focused on the comparative safety of VMAT2 inhibitors, valbenazine's cardiovascular and psychiatric safety profile is a key differentiator. The pooled analysis of three phase 3 trials showing no significant difference in cardiovascular adverse events compared to placebo, even in a population with high cardiac comorbidity, supports its use in safety-focused research [6]. Furthermore, the network meta-analysis identifying valbenazine as potentially optimal for patients with comorbid psychiatric symptoms provides a foundation for comparative effectiveness research in Huntington's disease [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valbenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.